Maltitol is chemically classified as 4-O-α-glucopyranosyl-D-sorbitol. It is derived from maltose through a process known as hydrogenation, which involves the addition of hydrogen to the maltose molecule. Maltitol possesses approximately 75% to 90% of the sweetness of sucrose (table sugar) and has about half the caloric content, providing between 2 and 3 calories per gram . Notably, maltitol does not promote tooth decay due to its resistance to oral bacteria .
Maltitol's primary function is as a sugar substitute. It activates sweet taste receptors on the tongue to a similar degree as sugar but is incompletely absorbed by the intestines []. This results in a lower rise in blood sugar levels compared to sugar, making it suitable for diabetic individuals. Additionally, unlike sugar, maltitol does not promote tooth decay [].
Maltitol finds extensive use across various industries:
Maltitol is largely resistant to human digestive enzymes, meaning it is not fully absorbed in the gastrointestinal tract. Approximately 15% of ingested maltitol is excreted unchanged in feces . While it has a low glycemic index and minimal impact on blood glucose levels, excessive consumption (above 90 grams per day) can lead to gastrointestinal discomfort, including diarrhea and flatulence .
The primary method for synthesizing maltitol involves the hydrogenation of maltose, which is itself derived from starch through enzymatic hydrolysis. The process can be summarized as follows:
This method yields maltitol syrup containing 50% to 80% maltitol by weight, along with other sugar alcohols like sorbitol .
Maltitol shares similarities with several other sugar alcohols and sweeteners. Below is a comparison highlighting its uniqueness:
Compound | Sweetness Relative to Sucrose | Calories per Gram | Dental Health Impact | Glycemic Index |
---|---|---|---|---|
Maltitol | 75-90% | 2-3 | Non-cariogenic | Low |
Sorbitol | 60% | 2.6 | Non-cariogenic | Low |
Xylitol | 100% | 2.4 | Non-cariogenic | Low |
Erythritol | 70% | 0.2 | Non-cariogenic | Very Low |
Uniqueness of Maltitol: